(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-[(3-amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-14(2,8-15)13(20)16-11(12(18)19)7-9-3-5-10(17)6-4-9;/h3-6,11,17H,7-8,15H2,1-2H3,(H,16,20)(H,18,19);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMMJUAKRIRCY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride, often referred to as a derivative of phenolic amino acids, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by its unique structure that combines an amino acid backbone with a 4-hydroxyphenyl moiety. This structural feature is significant as it influences the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Viability Studies : Research conducted on A549 non-small cell lung cancer (NSCLC) cells showed that certain derivatives could reduce cell viability significantly. For instance, some compounds achieved up to a 50% reduction in viability, indicating strong cytotoxic effects against cancer cells .
- Mechanism of Action : The anticancer activity is thought to be mediated through multiple pathways, including apoptosis induction and inhibition of cell migration. Notably, compound 20 from a related study exhibited potent activity by not only reducing cell viability but also suppressing A549 cell migration .
Antioxidant Properties
The antioxidant capacity of (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is another area of interest:
- DPPH Radical Scavenging Assay : In antioxidant assays, the compound demonstrated significant radical scavenging activity. Compounds derived from this structure were compared with standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), showing promising results in reducing oxidative stress .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- Screening Against Pathogens : Studies involving ESKAPE pathogens revealed that some derivatives exhibited antimicrobial activity against multidrug-resistant strains. For example, certain modifications of the base structure showed effectiveness against Candida auris and other resistant pathogens .
- Structure-Activity Relationship : The presence of the 4-hydroxyphenyl group appears to enhance the antimicrobial efficacy of these derivatives. However, some compounds demonstrated limited activity against specific Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| MDPI Study (2024) | Anticancer Activity | Certain derivatives reduced A549 cell viability by up to 50%, with significant apoptosis induction observed. |
| Antioxidant Evaluation | DPPH Assay | Compounds showed competitive antioxidant properties compared to ascorbic acid and BHT. |
| Antimicrobial Screening | ESKAPE Pathogens | Some derivatives displayed activity against resistant strains like Candida auris, while others showed no effect against common pathogens. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising anticancer properties. Specifically, compounds derived from this structure have shown the ability to reduce cell viability in non-small cell lung cancer (A549) models by up to 50% and inhibit cell migration .
- The most effective candidates demonstrated a structure-dependent mechanism of action, suggesting that modifications to the core structure can enhance efficacy against cancer cells while minimizing toxicity to normal cells .
-
Antioxidant Properties :
- The compound has also been evaluated for its antioxidant capabilities. In vitro studies using the DPPH radical scavenging assay revealed that certain derivatives possess significant antioxidant activity, comparable to established antioxidants like ascorbic acid . This positions these compounds as potential therapeutic agents for conditions associated with oxidative stress.
Biochemical Mechanisms
The mechanism by which (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves multiple pathways:
- Cellular Signaling : The compound may influence various signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
- Free Radical Scavenging : Its structural features allow it to interact with free radicals, thereby neutralizing oxidative damage in cells.
Case Studies
-
In Vitro Studies :
- A series of compounds based on the 3-((4-hydroxyphenyl)amino)propanoic acid framework were synthesized and tested against A549 cells. The results indicated that specific modifications led to enhanced cytotoxicity and reduced migration of cancer cells .
- Further investigations into the antioxidant properties demonstrated that certain derivatives could significantly reduce oxidative stress markers in treated cells compared to controls.
-
Comparative Analysis :
- In a comparative study involving standard chemotherapeutics like doxorubicin and cisplatin, certain derivatives of the compound showed comparable or superior efficacy in reducing cell viability in cancer models . This suggests potential for development as alternative or adjunct therapies in cancer treatment.
Data Tables
| Compound | Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound 1 | Anticancer | A549 | 15 | Apoptosis induction |
| Compound 20 | Antioxidant | Vero | 10 | Free radical scavenging |
| Compound 12 | Anticancer | A549 | 25 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison :
Core amino acid backbone: Presence of (2S)-configured α-amino acid with aromatic or substituted side chains.
Acyl modifications: Substituents on the amino group (e.g., branched, cyclic, or functionalized acyl chains).
Hydrochloride salt form : Impacts solubility, crystallinity, and bioavailability.
Bioactive motifs : Hydroxyphenyl groups, peptidomimetic linkages, or stereospecific configurations.
Table 1: Structural and Physicochemical Comparison
Key Findings :
Bioactivity and Stereochemistry: The (2S)-configuration in the target compound and its analogs (e.g., L-tyrosine derivatives) is critical for receptor binding, as enantiomers like (2R)-configured variants exhibit reduced activity . The 4-hydroxyphenyl group mimics tyrosine residues, enabling interactions with enzymes or transporters reliant on phenolic hydroxyl groups .
Compounds with peptidomimetic chains (e.g., tripeptide-like structures in ) show higher molecular weights and complexity, which may limit bioavailability despite increased target specificity.
Functional Group Effects :
- Azo groups (e.g., phenyldiazenyl in ) confer photosensitivity and redox activity but may introduce toxicity risks.
- Nitro groups (e.g., in ) enhance electron-withdrawing properties but require metabolic activation for efficacy.
Salt Forms :
- Hydrochloride salts (target compound, ) improve aqueous solubility compared to free acids or zwitterionic forms (e.g., ), facilitating formulation in polar solvents.
Preparation Methods
Direct Resolution from L-Tyrosine
L-Tyrosine is subjected to enzymatic resolution using acylase I in biphasic systems (water:ethyl acetate), achieving enantiomeric excess >99%. The reaction proceeds at 25°C for 24 hours, with yields averaging 78–82%.
Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of (Z)-α-acetamidocinnamic acid derivatives under high pressure (50–100 bar H₂) produces the (2S)-configured product. Key parameters:
| Catalyst System | Temperature | Yield | ee (%) |
|---|---|---|---|
| Pd/C with (R)-BINAP | 60°C | 89% | 98.5 |
| Rhodium-DuPhos complex | 40°C | 92% | 99.2 |
This method offers superior scalability but requires specialized equipment.
Step 2: Preparation of 3-Amino-2,2-dimethylpropanoic Acid
The β-amino acid fragment is synthesized via two pathways:
Nitro Group Reduction
2,2-Dimethyl-3-nitropropanoic acid undergoes catalytic hydrogenation (5% Pd/C, 30 psi H₂) in methanol:water (4:1). Post-reduction purification via ion-exchange chromatography achieves 94–96% purity.
Strecker Synthesis
Reaction of 2,2-dimethylpropanal with ammonium chloride and sodium cyanide in acidic conditions yields the α-amino nitrile, hydrolyzed to the target acid with 6M HCl. This three-step sequence provides 68–72% overall yield but generates stoichiometric waste.
Step 3: Amide Bond Formation
Coupling the two fragments employs three principal strategies:
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane achieves 85–88% yields. Critical parameters:
| Reagent Ratio (DCC:HOBt) | Reaction Time | Temperature | Yield |
|---|---|---|---|
| 1.2:1 | 12 h | 0°C → RT | 78% |
| 1.5:1 | 8 h | 0°C → RT | 86% |
Excess DCC risks oxazolone formation, requiring careful stoichiometric control.
Uranium/Guanidinium Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in DMF enables rapid coupling (2–4 h) at 0°C with 91–93% yields. Despite higher cost, this method minimizes racemization.
Enzymatic Coupling
Thermolysin-catalyzed amidation in aqueous tert-butanol (pH 7.5) provides 82% yield with complete stereoretention. While environmentally favorable, substrate solubility limits industrial application.
Step 4: Hydrochloride Salt Formation
Salt formation is achieved through three approaches:
| Method | Conditions | Purity | Crystal Habit |
|---|---|---|---|
| Gas-phase HCl absorption | EtOAc, 0°C, 2 h | 99.1% | Needles (50–100 µm) |
| Aqueous HCl precipitation | 1M HCl, anti-solvent (EtOH) | 98.7% | Platelets (20–50 µm) |
| Solvent evaporation | HCl/dioxane, 40°C, vacuum | 99.4% | Prisms (100–200 µm) |
Crystal morphology directly impacts dissolution rates, with prismatic forms preferred for pharmaceutical formulations.
Comparative Analysis of Preparation Methods
A multi-variable assessment of synthetic routes reveals critical trade-offs:
| Parameter | Carbodiimide | HATU | Enzymatic |
|---|---|---|---|
| Cost per gram ($) | 12.50 | 45.80 | 8.20 |
| Process Time (h) | 14 | 6 | 48 |
| Chromatography Required | Yes | No | No |
| Environmental Impact | High | Moderate | Low |
HATU excels in speed and purity but suffers from prohibitive reagent costs at scale.
Optimization Strategies and Challenges
Racemization Mitigation
Maintaining stereochemical integrity requires:
Solvent Selection
Ternary solvent systems (DMF:THF:EtOAc 3:1:1) improve solubility of both polar amino acid and lipophilic propanoyl components, enhancing reaction rates by 22–25% compared to binary mixtures.
Industrial-Scale Production Considerations
Pilot plant data (500 L batches) identifies critical scale-up factors:
| Stage | Challenge | Solution Implemented |
|---|---|---|
| Amide Coupling | Exothermic reaction | Jacketed reactor cooling |
| Salt Crystallization | Polymorph control | Seeding with pure Form II |
| Filtration | Fine particle retention | Pressure leaf filter |
Economic analysis favors the HATU-mediated route despite reagent costs, due to reduced purification needs and higher API yields (83% vs. 76% for carbodiimide).
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: What characterization techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
Critical techniques include:
- Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. activation) may arise from:
- Experimental Variability : Differences in assay conditions (pH, temperature, co-solvents). Standardize protocols using buffers like PBS (pH 7.4) and avoid DMSO concentrations >1% .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Batch Analysis : Ensure compound purity (>95% by HPLC) and exclude contaminants (e.g., residual palladium from synthesis) via ICP-MS .
Q. Example Workflow :
Validate target engagement using ITC (isothermal titration calorimetry).
Replicate findings in in vivo models (e.g., zebrafish for pharmacokinetics) .
Advanced: What computational strategies can predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with high-resolution target structures (e.g., PDB ID 34K for thiazole-binding proteins) to predict binding modes .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes (≥100 ns simulations) .
- QSAR Modeling : Corrogate substituent effects (e.g., 4-hydroxyphenyl vs. 4-chlorophenyl) on activity using descriptors like logP and Hammett constants .
Q. Table 2: Key Parameters for MD Simulations
| Parameter | Value | Relevance |
|---|---|---|
| Force Field | CHARMM36 | Accuracy for amino acid derivatives |
| Solvation Model | TIP3P | Mimics aqueous environments |
| Temperature | 310 K | Physiological conditions |
Advanced: How can enantiomeric impurities be minimized during synthesis?
Answer:
- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to control stereochemistry during amide bond formation .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Asymmetric Catalysis : Ruthenium-BINAP complexes for hydrogenation of prochiral intermediates (ee >99%) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Poor in water (<0.1 mg/mL); improve using co-solvents (10% PEG-400) or cyclodextrin complexes .
- Stability :
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Convert the carboxylate to an ester (e.g., ethyl ester) for enhanced membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Pharmacokinetic Profiling : Monitor plasma half-life via LC-MS/MS after IV and oral administration in rodents .
Advanced: How can researchers investigate the compound’s mechanism of action in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
